
(S)-3-chlorostyrene oxide
Overview
Description
(S)-3-Chlorostyrene oxide (CAS: 115648-90-3) is a chiral epoxide with the molecular formula C₈H₇ClO and a molecular weight of 154.59 g/mol. It is characterized by a styrene backbone substituted with a chlorine atom at the 3-position and an epoxide functional group. This compound is stored at 0–6°C to maintain stability and is widely used in asymmetric synthesis due to its high enantiomeric excess (>95.0% ee) . Key physical properties include a boiling point of 67–68°C (1 mmHg), density of 1.214 g/cm³, and a specific rotation of [α] = −19° (neat) (the (R)-enantiomer exhibits +19° under the same conditions) . Its synthesis often employs engineered enzymes like P450pyr monooxygenase or biomimetic cascades, which ensure high stereoselectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-3-chlorostyrene oxide can be synthesized through several methods. One common approach involves the asymmetric epoxidation of (S)-3-chlorostyrene using chiral catalysts. The reaction typically employs oxidizing agents such as m-chloroperbenzoic acid under controlled conditions to ensure the formation of the desired enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Enzymatic Hydrolysis to Vicinal Diols
Soluble epoxide hydrolases (sEHs) catalyze the hydrolysis of (S)-3-chlorostyrene oxide into vicinal diols through a two-step mechanism:
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Alkylation : Nucleophilic attack by an aspartate residue (Asp105 in Solanum tuberosum StEH1) forms a covalent enzyme-substrate intermediate .
-
Hydrolysis : A water molecule, activated by histidine (His300) and aspartate (Asp265), cleaves the intermediate to yield the diol .
Key factors influencing regioselectivity :
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Quantum chemical calculations suggest chlorine's electron-withdrawing effect alters transition-state (TS) stabilization in the active site .
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For (S)-styrene oxide analogs, attack at the less substituted carbon (C1) dominates due to favorable π–π interactions between the aromatic ring and enzyme residues .
Kinetic Resolution via Enantioselective Hydrolysis
Recombinant E. coli expressing Sphingomonas sp. epoxide hydrolase (SpEH) resolves racemic 3-chlorostyrene oxide with high efficiency:
Parameter | Value | Source |
---|---|---|
Substrate concentration | 200 mM (30 g/L organic phase) | |
Reaction time | 80–90 min | |
Isolated yield of (S)-epoxide | 37.9% | |
Enantiomeric excess (ee) | >99% |
Conditions : Biphasic system (n-hexane/aqueous buffer, 1:1) with 5.0 g cdw/L cells at 30°C . The process achieves a space-time yield of 5.7–8.8 g product/h/g cells, outperforming chemical catalysts in productivity .
Isomerization to 3-Chlorophenylacetaldehyde
Styrene oxide isomerase (SOI) from Rhodococcus opacus 1CP converts this compound to 3-chlorophenylacetaldehyde via a proposed carbocation intermediate :
Substrate | Relative Activity (%) |
---|---|
(S)-Styrene oxide | 100 |
This compound | 11.7 |
(S)-4-Chlorostyrene oxide | 2.6 |
Mechanistic notes :
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Meta-chloro substitution (3-position) shows higher activity than para (4-position), likely due to reduced steric hindrance .
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SOI exhibits a 2.2-fold preference for (S)- over (R)-enantiomers, aligning with stereospecific metabolic pathways .
Substituent Effects on Reaction Efficiency
The chlorine substituent impacts reaction kinetics and selectivity:
Scientific Research Applications
Organic Synthesis
(S)-3-chlorostyrene oxide serves as an important intermediate in organic synthesis, particularly in the production of various biologically active compounds:
- Epoxidation Reactions : It is utilized in the epoxidation of styrene derivatives, which can lead to the formation of valuable epoxide products. Enzymatic systems, such as styrene monooxygenases from bacteria like Rhodococcus, have shown high specificity for halogenated styrenes, including this compound .
- Stereoselective Reactions : The compound is involved in stereoselective ring-opening reactions that yield β-aryloxy-substituted alcohols and amines, which are significant in medicinal chemistry for developing receptor agonists .
Pharmaceutical Applications
This compound has been explored for its potential in drug development:
- β3-Adrenergic Receptor Agonists : It is used as an intermediate in synthesizing compounds that act as β3-adrenergic receptor agonists, which have implications in treating obesity and metabolic disorders . For instance, derivatives synthesized from this compound have shown promising activity in preclinical studies.
- Synthesis of Phenylethanolamine Derivatives : The compound facilitates the synthesis of phenylethanolamine derivatives, which are known for their cardiovascular and metabolic effects .
Biocatalytic Processes
Recent advancements highlight the use of biocatalysts for synthesizing this compound:
- Enzyme Cascade Reactions : The compound can participate in enzyme-catalyzed cascades involving epoxidation followed by isomerization and amination, showcasing its utility in creating complex organic molecules with high efficiency .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- A study published in Applied Microbiology and Biotechnology demonstrated the effective use of styrene monooxygenases from Rhodococcus strains to catalyze the epoxidation of styrene derivatives, including this compound, yielding high stereoselectivity for (S)-epoxides .
- Research conducted on enzyme engineering has shown that modifications to styrene monooxygenases can enhance their activity towards halogenated substrates like this compound, thus improving yields in synthetic applications .
Mechanism of Action
The mechanism of action of (S)-3-chlorostyrene oxide involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential use in biochemical studies and drug development.
Comparison with Similar Compounds
Structural and Positional Isomers
(S)-3-Chlorostyrene oxide differs from other chlorostyrene oxides in the position of the chlorine substituent and stereochemistry. Key comparisons include:
(R)-3-Chlorostyrene Oxide
- CAS : 62600-71-9; Enantiomeric excess : >93.0% ee .
- Synthesized via similar enzymatic methods but with reversed stereochemistry. P450BM-3 variants show residue-dependent stereoselectivity, favoring (S)- over (R)-enantiomers in some systems .
- Specific rotation : [α] = +19° (neat) .
2-Chlorostyrene Oxide
- Positional isomer with chlorine at the 2-position.
- Lower retention time in GC analysis compared to 3-chloro derivatives: (R)-2-chlorostyrene oxide = 9.4 min, (S)-isomer = 10.1 min .
- Reduced steric hindrance near the epoxide group may alter reactivity in ring-opening reactions.
4-Chlorostyrene Oxide
- CAS : 21019-51-2; Enantiomeric excess : >95.0% ee .
- Higher thermal stability due to para-substitution, with a boiling point of ~70°C (1 mmHg) .
Data Tables
Table 1: Comparative Properties of Chlorostyrene Oxides
Compound | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Specific Rotation ([α]) | ee (%) | Retention Time (GC, min) | Boiling Point (°C, 1 mmHg) |
---|---|---|---|---|---|---|---|
This compound | 115648-90-3 | C₈H₇ClO | 154.59 | −19° (neat) | >95.0 | 15.8 | 67–68 |
(R)-3-Chlorostyrene oxide | 62600-71-9 | C₈H₇ClO | 154.59 | +19° (neat) | >93.0 | 20.5 | 67–68 |
(S)-2-Chlorostyrene oxide | – | C₈H₇ClO | 154.59 | – | – | 10.1 | ~65 |
(R)-4-Chlorostyrene oxide | 21019-51-2 | C₈H₇ClO | 154.59 | – | >95.0 | – | ~70 |
Biological Activity
(S)-3-chlorostyrene oxide is a compound that has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and biochemistry. This article explores the biological properties, enzymatic interactions, and potential applications of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is an epoxide derived from styrene, featuring a chlorine atom at the 3-position of the aromatic ring. Its chemical formula is . The presence of the epoxide group contributes to its reactivity and biological activity.
Enzymatic Hydrolysis and Isomerization
Research indicates that this compound can be hydrolyzed by specific bacterial enzymes. For instance, studies have shown that epoxide hydrolases from Sphingopyxis sp. exhibit high enantioselectivity in converting this compound into its corresponding diol with significant yields and enantiomeric excesses (ee) . The following table summarizes the hydrolysis results:
Substrate | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
This compound | 28.7 | 99.9 |
(R)-Phenyl-1,2-ethanediol | 92.6 | 98 |
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Extracts containing this compound were shown to inhibit the growth of various Gram-positive bacteria, demonstrating potential as an antibacterial agent . The minimal bactericidal concentration (MBC) values indicate varying degrees of effectiveness against different strains.
Cytotoxicity Studies
Cytotoxicity assays have revealed that this compound exhibits moderate cytotoxic effects on certain cell lines. The median cytotoxic concentration (CC50) was determined using the MTT assay, which measures cell viability after exposure to the compound. Results indicated that while some cell lines were affected, others showed resilience, suggesting selective toxicity .
Case Studies
- Enzymatic Conversion : A study highlighted the use of engineered strains of Rhodococcus opacus for the conversion of styrene oxide derivatives into valuable products, showcasing the utility of this compound in biotransformation processes . This approach emphasizes its potential in biocatalysis for producing fine chemicals.
- Bacterial Resistance Mechanisms : Investigations into Mycobacterium tuberculosis have revealed that certain strains can withstand copper stress more effectively when exposed to compounds like this compound, indicating a possible role in modulating bacterial fitness under stress conditions .
Q & A
Q. What key physical and chemical properties of (S)-3-chlorostyrene oxide are critical for experimental design?
Answer:
The compound’s boiling point (67–68°C at 1 mmHg), density (1.214 g/cm³), and optical purity (>95.0% enantiomeric excess, ee) are critical for reaction setup and purification. For instance, its low boiling point under reduced pressure necessitates vacuum distillation for isolation. The high optical purity requires chiral analytical methods (e.g., HPLC with chiral columns) to confirm stereochemical integrity during synthesis .
Property | Value | Experimental Impact |
---|---|---|
Boiling Point | 67–68°C (1 mmHg) | Dictates vacuum distillation conditions |
Density | 1.214 g/cm³ | Affects solvent selection and layering |
Optical Purity | >95.0% ee (HPLC) | Requires chiral resolution techniques |
Q. How should this compound be handled to maintain its optical purity during storage?
Answer:
Store at 0–6°C in airtight, light-resistant containers to prevent racemization or degradation. Use inert atmospheres (e.g., nitrogen) during transfers. Regularly validate purity via chiral HPLC or polarimetry, referencing the specific rotation ([α]D = -19° for the (S)-enantiomer) .
Q. What are the common synthetic routes to this compound, and how do they differ in enantioselectivity?
Answer:
Two primary methods are:
Asymmetric Epoxidation : Using Sharpless or Jacobsen-Katsuki catalysts with 3-chlorostyrene, achieving >90% ee under optimized conditions (e.g., Mn(III)-salen complexes) .
Biocatalytic Epoxidation : Wild-type cytochrome P450 BM3 produces (S)-epoxide, while the F87G mutation inverts selectivity to favor (R)-epoxide. This method avoids harsh oxidants and enables tunable stereochemistry .
Q. How can enzyme engineering address challenges in enantioselective synthesis of this compound?
Answer:
Residue-specific mutations in P450 BM3 (e.g., F87G) alter the active site’s steric environment, reversing enantioselectivity. Wild-type yields (S)-epoxide, whereas F87G variants produce (R)-epoxide with >80% ee. This approach allows customization for target stereochemistry without redesigning synthetic pathways .
Variant | Epoxide Produced | Enantiomeric Excess (ee) |
---|---|---|
Wild-type P450 BM3 | (S)-isomer | ~70% |
F87G Mutant | (R)-isomer | >80% |
Q. What methodologies resolve enantiomer mixtures of 3-chlorostyrene oxide into high-purity (S)-isomer?
Answer:
Hydrolytic Kinetic Resolution (HKR) using Co(III)-salen catalysts selectively hydrolyzes the (R)-epoxide, leaving the (S)-isomer intact. This method achieves >99% ee for this compound when coupled with asymmetric epoxidation . Optimize reaction time and catalyst loading to minimize side reactions.
Q. What advanced analytical techniques detect trace byproducts or racemization in this compound?
Answer:
- Chiral Gas Chromatography (GC) : Quantifies enantiomeric ratios with <1% detection limits.
- NMR Spectroscopy : Identifies regioisomers or chlorohydrin byproducts via characteristic shifts (e.g., δ 3.8–4.2 ppm for epoxide protons).
- Mass Spectrometry (MS) : Detects degradation products (e.g., ring-opened diols) using high-resolution LC-MS .
Q. How should researchers address contradictions in stereoselectivity data across studies on this compound?
Answer:
Systematically evaluate:
Catalyst Source : Commercial vs. in-house synthesized catalysts may vary in purity or ligand geometry.
Reaction Conditions : Temperature, solvent polarity, and oxidant choice (e.g., H₂O₂ vs. O₂) significantly impact selectivity.
Analytical Methods : Cross-validate using multiple techniques (e.g., GC and HPLC) to rule out instrumentation bias.
For example, discrepancies in P450 BM3 activity may stem from expression systems or cofactor availability .
Properties
IUPAC Name |
(2S)-2-(3-chlorophenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKRPGFBQGEBF-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466056 | |
Record name | (S)-3-chlorostyrene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115648-90-3 | |
Record name | (S)-3-chlorostyrene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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